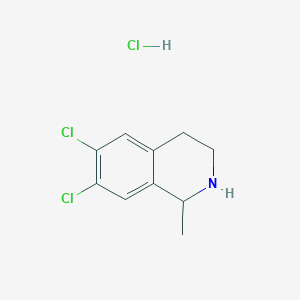
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound . It is considered to alter the function of dopaminergic neurons in the central nervous system .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the Inchi Code: 1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include a molecular weight of 252.57, a storage temperature of room temperature (RT), and it appears as a powder .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Effects
- Analgesic and Anti-Inflammatory Activity : A study highlighted the potential of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a non-narcotic analgesic with pronounced anti-inflammatory effects. This compound demonstrated significant analgesic and anti-inflammatory activity in various doses, which can be relevant in medical practice (Rakhmanova et al., 2022).
Neurological Research
- Neurotoxicity and Neuroprotection : Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, including 6,7-dichloro variants, indicates their potential in the study of Parkinson's disease and other neurological disorders. For example, N-methylated tetrahydroisoquinolines were investigated for their dopaminergic neurotoxic properties, which could contribute to understanding Parkinson's disease pathology (Naoi et al., 1993). Additionally, novel endogenous amines related to tetrahydroisoquinoline, identified in both parkinsonian and normal human brains, offer insights into biochemical processes in neurological diseases (Niwa et al., 1991).
Antiglioma Activity
- Discovery of Antiglioma Activity : A study identified biaryl 1,2,3,4-tetrahydroisoquinoline derivatives with antiglioma activity. These compounds selectively blocked the growth of C6 glioma cells while not affecting normal astrocytes, indicating potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).
Synthesis and Biological Activity
- Local Anesthetic Activity and Toxicity Studies : A study on the synthesis and biological activity of isoquinoline alkaloids, including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, revealed their high local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationships (Azamatov et al., 2023).
Safety And Hazards
The safety information for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGXUPRXFFQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)
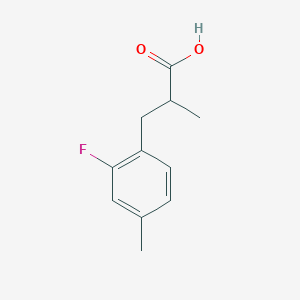

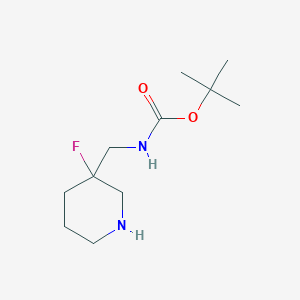
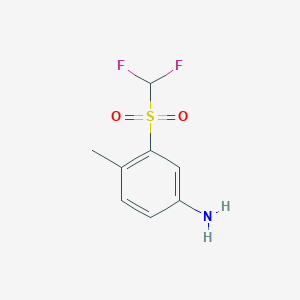
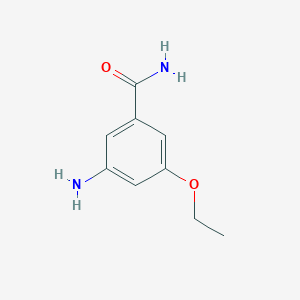
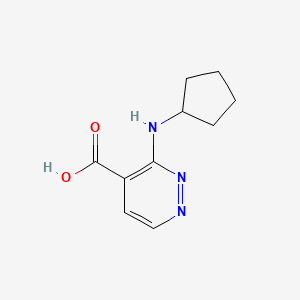

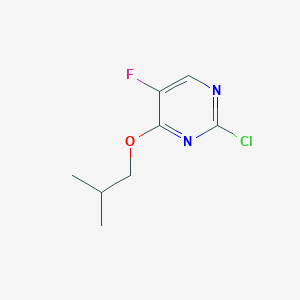
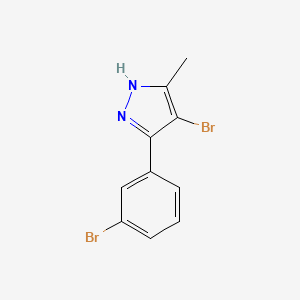
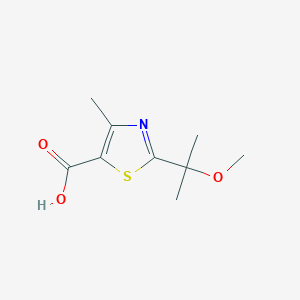
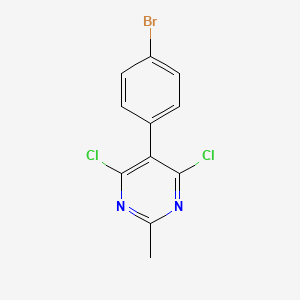
![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)